Cas no 1451391-37-9 (3-Chloro-2-formyl-4-methylphenylboronic acid)

3-Chloro-2-formyl-4-methylphenylboronic acid is a versatile boronic acid derivative widely used in Suzuki-Miyaura cross-coupling reactions, a key method for forming carbon-carbon bonds in organic synthesis. The presence of both a formyl and a chloro substituent on the aromatic ring enhances its reactivity, enabling selective functionalization at multiple sites. This compound is particularly valuable in pharmaceutical and materials science research, where it serves as a building block for complex molecules. Its stability under standard conditions and compatibility with various reaction conditions make it a reliable reagent. The methyl group further modulates electronic properties, offering additional control in synthetic applications.
3-Chloro-2-formyl-4-methylphenylboronic acid structure
1451391-37-9 structure
商品名:3-Chloro-2-formyl-4-methylphenylboronic acid
CAS番号:1451391-37-9
MF:C8H8BClO3
メガワット:198.411321640015
MDL:MFCD13181610
CID:4733219

3-Chloro-2-formyl-4-methylphenylboronic acid 化学的及び物理的性質

名前と識別子

    • 3-Chloro-2-formyl-4-methylphenylboronic acid
    • (3-Chloro-2-formyl-4-methylphenyl)boronic acid
    • BC001720
    • Z1419
    • MDL: MFCD13181610
    • インチ: 1S/C8H8BClO3/c1-5-2-3-7(9(12)13)6(4-11)8(5)10/h2-4,12-13H,1H3
    • InChIKey: TUJZIYSBECJNIR-UHFFFAOYSA-N
    • ほほえんだ: ClC1C(C=O)=C(B(O)O)C=CC=1C

計算された属性

  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 188
  • トポロジー分子極性表面積: 57.5

3-Chloro-2-formyl-4-methylphenylboronic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB515570-5 g
3-Chloro-2-formyl-4-methylphenylboronic acid
1451391-37-9
5g
€1,059.70 2023-04-18
TRC
C383895-5g
3-Chloro-2-formyl-4-methylphenylboronic acid
1451391-37-9
5g
$ 65.00 2022-06-01
abcr
AB515570-1 g
3-Chloro-2-formyl-4-methylphenylboronic acid
1451391-37-9
1g
€331.40 2023-04-18
Ambeed
A316415-1g
(3-Chloro-2-formyl-4-methylphenyl)boronic acid
1451391-37-9 98+%
1g
$295.0 2024-08-03
abcr
AB515570-250mg
3-Chloro-2-formyl-4-methylphenylboronic acid; .
1451391-37-9
250mg
€195.40 2025-02-22
Aaron
AR01KY5R-1g
3-Chloro-2-formyl-4-methylphenylboronic acid
1451391-37-9 95%
1g
$341.00 2025-02-12
abcr
AB515570-10g
3-Chloro-2-formyl-4-methylphenylboronic acid; .
1451391-37-9
10g
€1783.50 2025-02-22
TRC
C383895-25g
3-Chloro-2-formyl-4-methylphenylboronic acid
1451391-37-9
25g
$ 80.00 2022-06-01
abcr
AB515570-1g
3-Chloro-2-formyl-4-methylphenylboronic acid; .
1451391-37-9
1g
€337.90 2025-02-22
abcr
AB515570-5g
3-Chloro-2-formyl-4-methylphenylboronic acid; .
1451391-37-9
5g
€1072.10 2025-02-22

3-Chloro-2-formyl-4-methylphenylboronic acid 関連文献

3-Chloro-2-formyl-4-methylphenylboronic acidに関する追加情報

3-Chloro-2-formyl-4-methylphenylboronic Acid: A Comprehensive Overview

The compound 3-Chloro-2-formyl-4-methylphenylboronic Acid (CAS No: 1451391-37-9) is a highly specialized boronic acid derivative with significant applications in organic synthesis and materials science. This compound has garnered attention in recent years due to its unique structural properties and its role in facilitating advanced chemical reactions, particularly in the field of cross-coupling reactions. The molecule consists of a phenyl ring substituted with a chlorine atom at position 3, a formyl group at position 2, and a methyl group at position 4, with a boronic acid group attached to the aromatic ring.

The boronic acid functional group in this compound is pivotal for its reactivity and versatility in chemical synthesis. Boronic acids are widely used as coupling partners in the Suzuki-Miyaura reaction, a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of biaryls and other complex aromatic systems. The presence of the formyl group introduces additional reactivity, enabling the compound to participate in various condensation reactions, such as the aldol reaction, which is crucial for constructing carbon-carbon bonds.

Recent studies have highlighted the importance of 3-Chloro-2-formyl-4-methylphenylboronic Acid in drug discovery and development. Its ability to act as a versatile building block allows chemists to design and synthesize bioactive molecules with intricate architectures. For instance, researchers have employed this compound to construct heterocyclic frameworks that exhibit promising pharmacological activities, including anti-inflammatory and anticancer properties.

In addition to its role in medicinal chemistry, this compound has found applications in materials science, particularly in the synthesis of advanced polymers and organic semiconductors. The combination of the boronic acid group with electron-withdrawing substituents like chlorine and formyl groups enhances the electronic properties of the resulting materials, making them suitable for use in electronic devices such as organic light-emitting diodes (OLEDs) and field-effect transistors (FETs).

The synthesis of 3-Chloro-2-formyl-4-methylphenylboronic Acid typically involves multi-step processes that require precise control over reaction conditions to ensure high yields and purity. One common approach involves the bromination of an aromatic ring followed by substitution with a boronic acid group using Suzuki coupling techniques. The introduction of substituents like chlorine and methyl groups is achieved through directed metallation or Friedel-Crafts alkylation, depending on the desired regiochemistry.

Recent advancements in catalytic methods have further enhanced the efficiency of synthesizing this compound. For example, the use of microwave-assisted synthesis has been shown to significantly reduce reaction times while maintaining product quality. Such innovations are critical for scaling up production to meet the growing demand from both academic research and industrial applications.

In conclusion, 3-Chloro-2-formyl-4-methylphenylboronic Acid (CAS No: 1451391-37-9) stands out as a valuable tool in modern organic chemistry due to its unique structural features and diverse applications. Its role as a key intermediate in drug discovery, materials science, and advanced chemical synthesis continues to drive innovation across multiple disciplines. As research progresses, this compound is expected to unlock new possibilities for creating complex molecular architectures with tailored functionalities.

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